Ethyl 1-amino-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC13606488
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O2 |
---|---|
Molecular Weight | 154.17 g/mol |
IUPAC Name | ethyl 1-aminopyrrole-3-carboxylate |
Standard InChI | InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3 |
Standard InChI Key | VBGYWFSEXIYBFX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN(C=C1)N |
Canonical SMILES | CCOC(=O)C1=CN(C=C1)N |
Introduction
Structural and Physicochemical Properties
Pyrrole derivatives exhibit unique electronic and steric properties due to their aromatic heterocyclic structure. Ethyl 1-amino-1H-pyrrole-3-carboxylate (molecular formula C₇H₁₀N₂O₂) would theoretically combine the electron-donating effects of the amino group with the electron-withdrawing nature of the ester group, influencing its reactivity and stability.
Key Physical Properties
While direct data for the 1-amino isomer is unavailable, analogous compounds provide a basis for estimation. For example:
Synthetic Methodologies
General Synthesis of Pyrrole Carboxylates
Pyrrole esters are typically synthesized via cyclization reactions. A common route involves the Knorr pyrrole synthesis, where β-keto esters react with amines under acidic conditions. For example, ethyl 1H-pyrrole-3-carboxylate is synthesized through the cyclization of ethyl acetoacetate with hydroxylamine, followed by dehydrogenation .
Amino-Substituted Derivatives
Chemical Reactivity and Applications
Reactivity Profile
The amino and ester groups confer distinct reactivity:
-
Amino Group: Participates in nucleophilic substitutions (e.g., acylation, alkylation) and oxidative transformations. For instance, oxidation could yield nitro derivatives, while condensation with aldehydes might form Schiff bases.
-
Ester Group: Susceptible to hydrolysis (acidic or basic conditions) to form carboxylic acids or reduction to alcohols.
Biological Activity
While the 1-amino isomer’s bioactivity remains unstudied, structurally similar compounds exhibit notable pharmacological properties:
-
Antimicrobial Effects: Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives show inhibition against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
-
Anticancer Potential: Pyrrole carboxylates interact with DNA topoisomerases, inducing apoptosis in cancer cells .
Industrial and Research Applications
Pharmaceutical Intermediates
Pyrrole derivatives serve as precursors for kinase inhibitors and antimicrobial agents. For example, ethyl 1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of SUGEN’s patented anticancer agents .
Material Science
The compound’s conjugated π-system makes it a candidate for organic semiconductors. Its amino group could facilitate functionalization for use in conductive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume